molecular formula C23H17ClN2O2 B7693876 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide

2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No.: B7693876
M. Wt: 388.8 g/mol
InChI Key: PRVHTKTUZOXOKP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzamide” is a complex organic molecule that contains a quinoline ring, a benzamide group, and a phenyl group . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the quinoline ring, followed by the introduction of the benzamide and phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system with benzene and pyridine rings. The benzamide group would be attached to one of the carbon atoms on the quinoline ring, and the phenyl group would be attached to the nitrogen atom in the benzamide group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the quinoline ring, the benzamide group, and the phenyl group. The quinoline ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the quinoline, benzamide, and phenyl groups. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of these groups .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also involve the development of new synthetic methods and the exploration of its potential uses in various fields .

Properties

IUPAC Name

2-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-12-6-5-11-19(20)23(28)26(18-9-2-1-3-10-18)15-17-14-16-8-4-7-13-21(16)25-22(17)27/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHTKTUZOXOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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